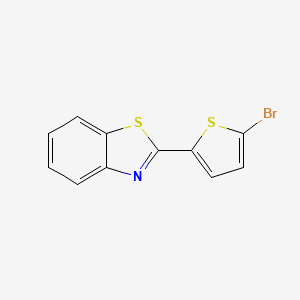
2-(5-Bromothiophen-2-yl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(5-Bromothiophen-2-yl)-1,3-benzothiazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of a compound similar to “this compound” has been reported . The compound was found to be nearly planar with the non-hydrogen atoms, and the nitrile group was oriented antiperiplanar with respect to the thiophene S atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to “this compound” have been reported . The compound was found to be a solid at room temperature, and it was recommended to be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Applications De Recherche Scientifique
Therapeutic Potential and Anticancer Applications
Benzothiazole derivatives, including 2-(5-Bromothiophen-2-yl)-1,3-benzothiazole, have been extensively studied for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, the 2-arylbenzothiazoles are potential antitumor agents, with some compounds already in clinical use for treating various diseases. These derivatives exhibit a versatile character by acting as ligands to various biomolecules, which has attracted significant interest from medicinal chemists for developing new therapies, especially for cancer treatment (Kamal et al., 2015).
Structural Modifications and Chemotherapeutics
Recent advancements in the structural modifications of benzothiazole scaffolds and their conjugates have led to the development of new antitumor agents. These derivatives have shown promising biological profiles and synthetic accessibility, making them attractive candidates for potential chemotherapeutics (Ahmed et al., 2012). Moreover, heterocyclic derivatives bearing the benzothiazole moiety have undergone extensive in vitro and in vivo screening to explore their structure–activity relationships (SAR), mechanisms, pharmacokinetics, and clinical use, highlighting the future therapeutic applications of these compounds in cancer chemotherapy.
Importance in Medicinal Chemistry
Benzothiazole derivatives are recognized for their various pharmacological activities, such as antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. This broad spectrum of activities, coupled with less toxic effects and enhanced activities upon modification, underscores the importance of the benzothiazole scaffold in medicinal chemistry. The presence of benzothiazole ring-containing compounds in various pharmacological agents demonstrates their rapid development and interest within the medicinal chemistry community (Bhat & Belagali, 2020).
Comprehensive Review on Medicinal Applications
A comprehensive review on the developments of benzothiazole-based molecules in medicinal chemistry has highlighted their broad spectrum of pharmacological activity. This includes anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. Such diversity in pharmacological properties indicates that benzothiazole derivatives are of undoubted interest, with several BTA-based compounds being used in clinical practice to treat various diseases, showcasing the potential for future drug design and development (Keri et al., 2015).
Safety and Hazards
The safety data sheet for a compound similar to “2-(5-Bromothiophen-2-yl)-1,3-benzothiazole” indicates that it should be used for R&D purposes only and not for medicinal, household or other use . It also provides precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .
Mécanisme D'action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .
Mode of Action
It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which thiophene derivatives often participate in, is a key process in the synthesis of many organic compounds .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNS2/c12-10-6-5-9(14-10)11-13-7-3-1-2-4-8(7)15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLWPNBTNYBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)

![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)
![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)
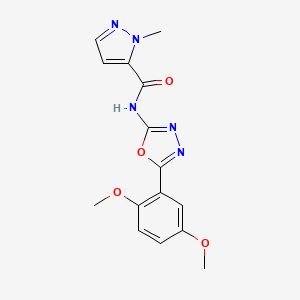
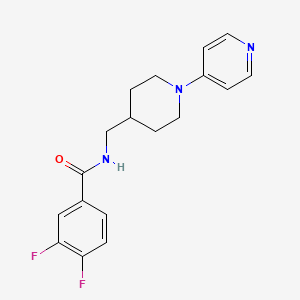
![N-{3-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2956519.png)
![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)
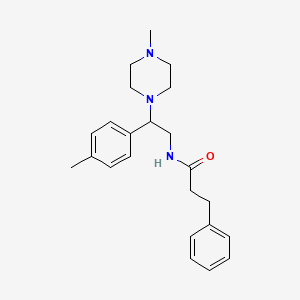
![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)

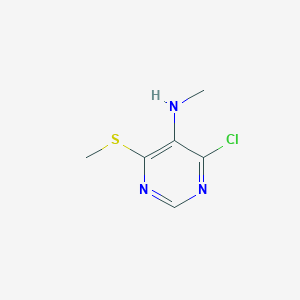
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)